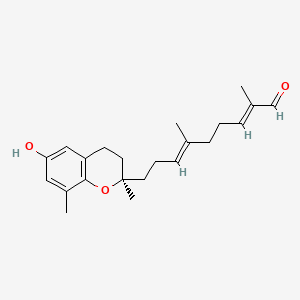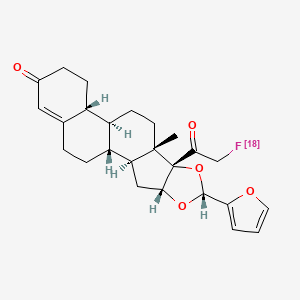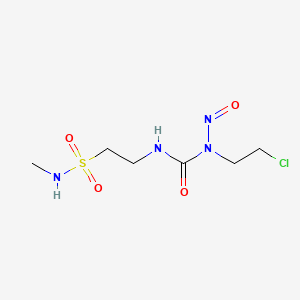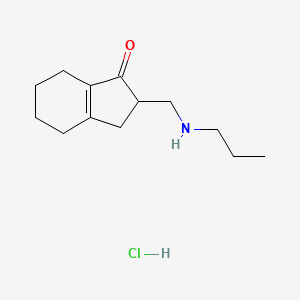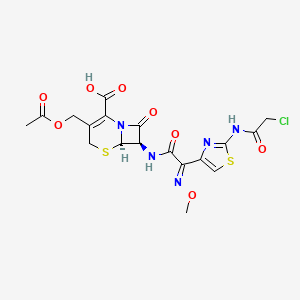
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride is a chemical compound with the molecular formula C15H24ClNO It is a derivative of indanone, a bicyclic organic compound, and contains a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride typically involves the reaction of hexahydro-1-indanone with piperazine in the presence of a suitable catalyst. One common method involves the use of L-proline as an efficient and environmentally benign catalyst . The reaction conditions are generally mild, and the process can be carried out under metal-free and additive-free conditions, making it a green synthetic pathway.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various receptors and enzymes, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A related compound with a similar indanone core structure.
2-Indanone: Another isomer of indanone with different chemical properties.
Piperazine derivatives: Compounds containing the piperazine moiety, such as 1-(2-Pyridyl)piperazine.
Uniqueness
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride is unique due to its combination of the indanone core and piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
88364-41-4 |
|---|---|
Molecular Formula |
C14H25ClN2O |
Molecular Weight |
272.81 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C14H24N2O.ClH/c17-14-12(10-16-7-5-15-6-8-16)9-11-3-1-2-4-13(11)14;/h11-13,15H,1-10H2;1H |
InChI Key |
PFTSFMWUQHNJMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(C2=O)CN3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


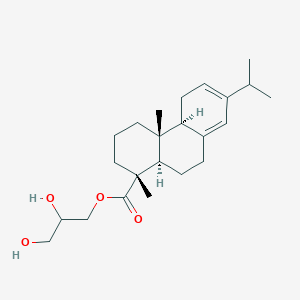
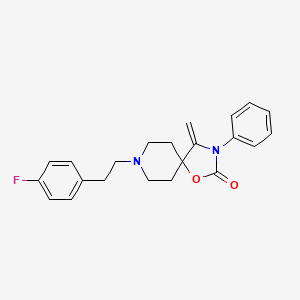
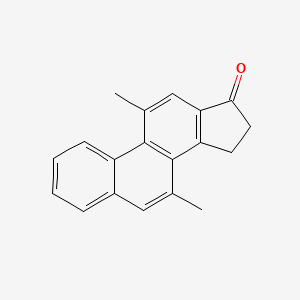
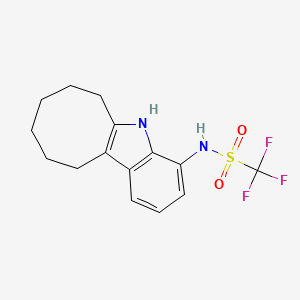

![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)
